molecular formula C16H18N2 B1679830 Nomifensine CAS No. 24526-64-5

Nomifensine

Cat. No. B1679830
CAS RN: 24526-64-5
M. Wt: 238.33 g/mol
InChI Key: XXPANQJNYNUNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomifensine, also known by the trade names Merital and Alival, is a norepinephrine-dopamine reuptake inhibitor . It was developed in the 1960s by Hoechst AG (now Sanofi-Aventis) and was an effective antidepressant without sedative effects . It increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking the dopamine and norepinephrine reuptake transporters .


Physical And Chemical Properties Analysis

Nomifensine has a molecular formula of C16H18N2 and a molar mass of 238.334 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 378.4±42.0 °C at 760 mmHg, and a flash point of 164.0±23.0 °C . It also has a molar refractivity of 75.4±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 213.8±3.0 cm3 .

Scientific Research Applications

Metabolite-Specific Antibodies and Immune Hemolytic Anemia

Nomifensine, an antidepressant drug, has been linked to acute intravascular hemolysis due to nomifensine-dependent antibodies. A study on 19 patients with this condition revealed a heterogeneity of antibody responses. It was observed that the antibodies reacted either optimally or exclusively in the presence of one or more of the nomifensine metabolites. These findings indicate the complex interaction between the drug, its metabolites, and the immune system, which has implications for understanding drug-induced immune hemolytic anemia (Salama & Mueller-Eckhardt, 1985).

Parkinsonism Treatment

Nomifensine has been evaluated for its therapeutic action in Parkinsonism. Studies involving patients who were also receiving conventional medications for Parkinsonism showed that Nomifensine had a moderate therapeutic action. This research helps to understand the role of nomifensine in facilitating dopaminergic and noradrenergic transmission, which is significant for treating Parkinsonism symptoms (Teychenné et al., 1976).

Diagnostic Test in Hyperprolactinemic States

Nomifensine's role in neuropharmacology extends to its use as a diagnostic tool for hyperprolactinemia. Research has shown that nomifensine administration in certain individuals can help distinguish between those with and without pituitary adenomas, based on the drug's effect on plasma prolactin levels. This application of nomifensine highlights its potential as a neuropharmacological tool in endocrinology (Müller et al., 1978).

Neurotransmitter Uptake and Release in the Brain

Studies on nomifensine have significantly contributed to understanding its effects on neurotransmitter uptake in the brain. Research indicates that nomifensine is a powerful inhibitor of noradrenaline and serotonin uptake in rat brain synaptosomes. This insight is crucial for understanding the drug's mechanism of action and its potential application in treating various neuropsychiatric disorders (Schacht & Heptner, 1974).

Studying Amine Uptake

Nomifensine and its derivatives have been used as tools for studying amine uptake. Research demonstrated that nomifensine is a very potent inhibitor of noradrenaline and dopamine uptake, but a relatively weak inhibitor of serotonin uptake. These findings are significant in the context of understanding the mechanisms of action for antidepressants and the role of different neurotransmitters in mental health (Tuomisto, 1977).

Metabolism and Enzymatic Reactions

Research on nomifensine has also uncovered its metabolism to a dihydroisoquinolinium ion metabolite by several human enzymes, which might explain some of its toxic responses, such as hemolytic anemia and hepatotoxicity. This research provides valuable insights into the drug's metabolism and potential side effects, informing both clinical practice and pharmacological research (Obach & Dalvie, 2006).

Safety And Hazards

Nomifensine was associated with an increased incidence of hemolytic anemia . Due to this risk, it was withdrawn from the market by its manufacturers in January 1986 . The U.S. Food and Drug Administration (FDA) withdrew approval for Nomifensine on March 20, 1992 . It was also withdrawn from the Canadian and UK markets .

properties

IUPAC Name

2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPANQJNYNUNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32795-47-4 (maleate (1:1))
Record name Nomifensine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023377
Record name Nomifensine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nomifensine ... while it resembles the imipramine type agents in many of the pharmacologic tests used in screening potential antidepressive activity, nomifensine is distinct in its potent inhibitory effects on the neuronal reuptake of dopamine. ... Nomifensine's dopaminergic profile is essentially restricted to reuptake blockade. It has no presynaptic effects on dopamine release as would amphetamine and no post synaptic effects on adenylate-cyclase linked dopamine (D-1) receptors as would apomorphine (a dopamine agonist)., In addition to its potent dopaminergic effects, nomifensine has important effects on the noradrenergic system. Nomifensine is more than 20 times as potent as imipramine, and equipotent to desipramine, in inhibiting the neuronal reuptake of norepinephrine. In electrophysiologic studies nomifensine is four times as active, within the locus coeruleus (a major noradrenergic brain nucleus), as desipramine, and nomifensine is 20 times as potent as imipramine with this test system. In accord with such activity, chronic treatment with nomifensine leads to a reduction in the sensitivity of postsynaptic beta-noradrenergic receptors., Nomifensine has relatively weak alpha-adrenergic blocking effect. In vitro binding studies suggest that nomifensine is six times less potent than imipramine at antagonism of the alpha-1 receptor, but twice as potent at the alpha-2. In this regard, nomifensine has less alpha-blocking activity than trazodone. Based upon these characteristics, both sedation and adverse cardiovascular (eg, hypotensive) effects should not be prominent with nomifensine., Effects on the serotonergic system are varied. Nomifensine is a weak inhibitor of serotonin reuptake into rat brain synaptosomes, and is 1/300 times as potent as imipramine, and equipotent to desipramine, in this regard. This is confirmed in electrophysiologic studies where nomifensine has extremely weak, although not absent, activity within the dorsal raphe. However, while nomifensine appears to be inactive in serotonergic systems it has some binding affinity for serotonergic receptors; it is as avid as imipramine for the 5-HT 1 receptor, but is less than 1/100 as avid as imipramine for the 5-HT 2 receptor., For more Mechanism of Action (Complete) data for NOMIFENSINE (6 total), please visit the HSDB record page.
Record name NOMIFENSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nomifensine

CAS RN

24526-64-5
Record name Nomifensine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24526-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nomifensine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nomifensine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nomifensine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOMIFENSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LGS5JRP31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NOMIFENSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

179-181 °C
Record name Nomifensine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NOMIFENSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nomifensine
Reactant of Route 2
Nomifensine
Reactant of Route 3
Nomifensine
Reactant of Route 4
Nomifensine
Reactant of Route 5
Nomifensine
Reactant of Route 6
Nomifensine

Citations

For This Compound
14,500
Citations
RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1979 - Springer
Synopsis: Nomifensine 1 is a tetrahydroisoquinoline antidepressant which is chemically unrelated to the tricyclic or tetracyclic antidepressants, the monoamine oxidase inhibitors or the …
Number of citations: 155 link.springer.com
B Costall, DM Kelly, RJ Naylor - Psychopharmacologia, 1975 - Springer
… of nomifensine was reduced by lesions of the medial and/or dorsal raph6 nuclei. A circling behaviour was recorded following nomifensine … of a new agent, nomifensine, with special refer…
Number of citations: 124 link.springer.com
I Hoffmann - British Journal of Clinical Pharmacology, 1977 - Wiley Online Library
… studies the effect of nomifensine is similar to that of tricyclic antidepressants, but nomifensine has no pronounced anticholinergic activity. 3 Nomifensine influences the cardiovascular …
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
GW Hanks - British Journal of Clinical Pharmacology, 1977 - Wiley Online Library
… Nomifensine is a new antidepressant of novel chemical … is unique amongst antidepressants in that nomifensine is a potent … Clinically nomifensine has been shown to be an effective non‐…
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
E Carboni, A Imperato, L Perezzani, G Di Chiara - Neuroscience, 1989 - Elsevier
The effect of systemically administered amphetamine, cocaine, phencyclidine and nomifensine on the extracellular concentrations of dopamine in freely moving rats was estimated by …
Number of citations: 728 www.sciencedirect.com
JL Kinney - Clinical pharmacy, 1985 - europepmc.org
… formulary recommendations for nomifensine maleate are reviewed. Nomifensine is a potent … Nomifensine is rapidly and completely absorbed and is widely distributed throughout the …
Number of citations: 52 europepmc.org
WA Carlezon, DP Devine, RA Wise - Psychopharmacology, 1995 - Springer
… treatments: (i) response-contingent nomifensine injections t mm dorsal and slightly lateral to … be expected from our findings with NAS nomifensine or from Goeders and Smith's (1983) …
Number of citations: 240 link.springer.com
PA Nicholson, P Turner - British Journal of Clinical Pharmacology, 1977 - ncbi.nlm.nih.gov
NOMIFENSINE - PMC … NOMIFENSINE …
Number of citations: 9 www.ncbi.nlm.nih.gov
SR Jones, PA Garris, RM Wightman - Journal of Pharmacology and …, 1995 - ASPET
The effects of cocaine and nomifensine on the uptake of dopamine have been compared in the caudate-putamen and nucleus accumbens of rat brain slices. Electrical stimulation of …
Number of citations: 202 jpet.aspetjournals.org
WH Church, JB Justice Jr, LD Byrd - European journal of pharmacology, 1987 - Elsevier
… systemic administration of nomifensine (1 and 10 mg/kg), benztropine (5 and 25 mg/kg) and cocaine (3, 10 and 30 mg/kg). The order of potency in vivo was nomifensine > cocaine > …
Number of citations: 293 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.